Nitidina

Descripción general

Descripción

La nitidina es un alcaloide benzofenantridínico que se extrae principalmente de la raíz de Zanthoxylum nitidum, una planta que pertenece a la familia Rutaceae . Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades antimaláricas, antifúngicas y antiangiogénicas . La this compound se ha utilizado tradicionalmente en la medicina popular por sus efectos analgésicos y de mejora de la circulación sanguínea .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La nitidina ejerce sus efectos a través de múltiples mecanismos. Inhibe la topoisomerasa I del ADN, lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis . La this compound también se dirige a la vía de señalización de la quinasa 1 activada por Janus/transductor de señal y activador de la transcripción 3 (JAK1/STAT3), que está involucrada en el crecimiento y supervivencia celular . Además, afecta a las vías relacionadas con la autofagia, contribuyendo a su actividad antitumoral .

Análisis Bioquímico

Biochemical Properties

Nitidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Nitidine has been shown to inhibit the PI3K/Akt pathway, which is pivotal in cell survival and proliferation . Additionally, Nitidine interacts with caspase-3 and caspase-9, leading to the activation of these enzymes and subsequent induction of apoptosis . These interactions highlight Nitidine’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

Nitidine exerts significant effects on various cell types and cellular processes. In human melanoma cells, Nitidine inhibits cell proliferation and induces apoptosis through the mitochondrial pathway . It also affects lung cancer cells by inducing caspase 3/GSDME-dependent pyroptosis, a form of programmed cell death . Furthermore, Nitidine influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.

Molecular Mechanism

At the molecular level, Nitidine exerts its effects through several mechanisms. It binds to and inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . Nitidine also activates caspase-3 and caspase-9, which are crucial for the execution of apoptosis . Additionally, Nitidine’s interaction with gasdermin E (GSDME) triggers pyroptosis in lung cancer cells . These molecular interactions underscore Nitidine’s potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitidine change over time. Studies have shown that Nitidine’s inhibitory effects on cell proliferation and its induction of apoptosis are time-dependent . The stability and degradation of Nitidine also play a role in its long-term effects on cellular function. For instance, prolonged exposure to Nitidine can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Nitidine vary with different dosages in animal models. At lower doses, Nitidine exhibits anti-tumor activity without significant toxicity . At higher doses, Nitidine can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Nitidine is involved in several metabolic pathways. It interacts with enzymes such as PI3K and caspase-3, influencing metabolic flux and metabolite levels . Nitidine’s effects on these pathways contribute to its anti-cancer properties by disrupting cellular metabolism and promoting cell death.

Transport and Distribution

Within cells and tissues, Nitidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for Nitidine’s therapeutic effects, as they determine its bioavailability and efficacy.

Subcellular Localization

Nitidine’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Nitidine accumulates in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . This subcellular localization is essential for Nitidine’s effectiveness as an anti-cancer agent.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la nitidina implica varios pasos, siendo el paso clave la reacción de anulación catalizada por Ni para construir la estructura central de la isoquinolinona . Esto es seguido por transformaciones posteriores para producir el alcaloide objetivo. Otros métodos incluyen el acoplamiento catalizado por Pd de alqueno azabicíclico con o-yodobenceno seguido de ciclación en tándem, arilación en dominó de triflatos de arilo, condensación de imina-toluamida, ciclo adición de toluamida-benzonitrilo litiado y condensación de éster homoftálico con imina .

Métodos de producción industrial

La producción industrial de la this compound típicamente involucra la extracción de Zanthoxylum nitidum utilizando cromatografía líquida de alto rendimiento con detección de fluorescencia . Este método optimiza la separación y determinación de la this compound y la cheleritrina, otro alcaloide que se encuentra en la misma planta .

Análisis De Reacciones Químicas

Tipos de reacciones

La nitidina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar el compuesto para mejorar sus actividades biológicas o reducir su toxicidad.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen catalizadores de paladio y níquel para reacciones de acoplamiento y anulación, respectivamente . Otros reactivos incluyen triflatos de arilo, iminas y toluamidas litiadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen oxithis compound y 5,6-dihidrothis compound, que son alcaloides estructuralmente relacionados con actividades biológicas similares .

Comparación Con Compuestos Similares

La nitidina es estructuralmente similar a otros alcaloides benzofenantridínicos, como la cheleritrina y la dihidrothis compound . La this compound es única en su fuerte inhibición de la topoisomerasa I del ADN y su capacidad para formar un complejo con la hemoglobina, similar a la cloroquina . Esto hace que la this compound sea un posible compuesto principal para desarrollar nuevos medicamentos antimaláricos y anticancerígenos .

Lista de compuestos similares

- Cheleritrina

- Dihidrothis compound

- Oxithis compound

Estos compuestos comparten estructuras centrales y actividades biológicas similares, pero difieren en sus mecanismos de acción y potencia específicos .

Propiedades

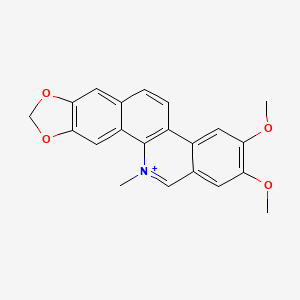

IUPAC Name |

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMPSGJPCCJYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13063-04-2 (chloride) | |

| Record name | Nitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60218846 | |

| Record name | Nitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-57-7 | |

| Record name | Nitidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.